rel-(1R,4R)-4-Amino-2-chlorocyclohexanol
Description
rel-(1R,4R)-4-Amino-2-chlorocyclohexanol is a chiral cyclohexanol derivative characterized by a hydroxyl group at position 1, a chlorine atom at position 2, and an amino group at position 4 on the cyclohexane ring. The "rel-" prefix indicates its relative stereochemistry, with the (1R,4R) configuration defining the spatial arrangement of substituents. This compound is structurally related to bioactive molecules, where the amino and hydroxyl groups may confer hydrogen-bonding capabilities, influencing solubility and interaction with biological targets.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,4R)-4-amino-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H12ClNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5?,6-/m1/s1 |
InChI Key |
UBZIMNBFAIRRND-SPWIIUKKSA-N |
Isomeric SMILES |
C1C[C@H](C(C[C@@H]1N)Cl)O |
Canonical SMILES |
C1CC(C(CC1N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4R)-4-Amino-2-chlorocyclohexanol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of transformations.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processes: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Processes: Where reagents are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Calculated based on molecular formula.
Functional Group Influence
- Chlorine vs.
- Stereochemistry: The (1R,4R) configuration distinguishes it from diastereomers like cis-4-amino-2-chlorocyclohexanol, which may exhibit divergent pharmacokinetic properties due to spatial hindrance .
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